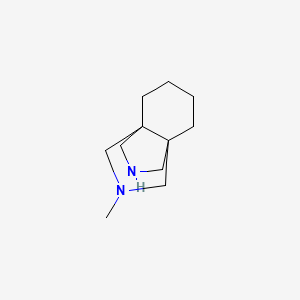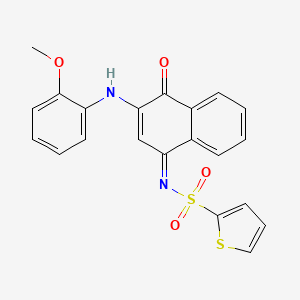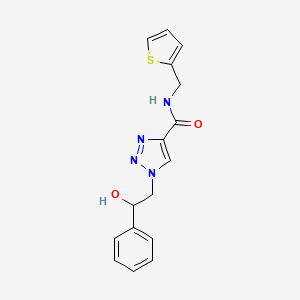
2-Methylhexahydro-1H-3a,7a-(methanoiminomethano)isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methylhexahydro-1H-3a,7a-(methanoiminomethano)isoindole, also known as MK-801, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a potent and selective blocker of the NMDA receptor channel, which plays a crucial role in synaptic plasticity, learning, and memory. MK-801 has been widely used in scientific research to investigate the mechanism of action of the NMDA receptor and its role in various physiological and pathological processes.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “2-Methylhexahydro-1H-3a,7a-(methanoiminomethano)isoindole”, also known as “8-methyl-8,11-diazatricyclo[4.3.3.0,1,6]dodecane”, focusing on six unique applications:
Pharmaceutical Development
2-Methylhexahydro-1H-3a,7a-(methanoiminomethano)isoindole has shown potential in the development of new pharmaceutical compounds. Its unique structure allows for the creation of derivatives that can be used as inhibitors for various enzymes, potentially leading to new treatments for diseases such as cancer and neurodegenerative disorders .
Catalysis in Organic Synthesis
This compound is also valuable in the field of organic synthesis, particularly as a catalyst. Its ability to facilitate specific chemical reactions with high selectivity and efficiency makes it a useful tool for synthesizing complex organic molecules, which are essential in the production of pharmaceuticals, agrochemicals, and materials science .
Material Science
In material science, 2-Methylhexahydro-1H-3a,7a-(methanoiminomethano)isoindole is used to develop new polymers and materials with unique properties. Its incorporation into polymer chains can enhance the mechanical strength, thermal stability, and chemical resistance of the resulting materials, making them suitable for various industrial applications .
Biological Research
The compound is also utilized in biological research to study protein-ligand interactions. Its derivatives can be used as probes to investigate the binding sites and mechanisms of action of various proteins, aiding in the understanding of biological processes and the development of new therapeutic strategies .
Environmental Chemistry
In environmental chemistry, 2-Methylhexahydro-1H-3a,7a-(methanoiminomethano)isoindole is employed in the development of sensors and detection systems for environmental pollutants. Its high sensitivity and selectivity make it an excellent candidate for detecting trace amounts of harmful substances in water, air, and soil .
Agricultural Chemistry
The compound has applications in agricultural chemistry, particularly in the development of new pesticides and herbicides. Its derivatives can be designed to target specific pests or weeds with high efficacy, reducing the environmental impact and improving crop yields .
properties
IUPAC Name |
8-methyl-8,11-diazatricyclo[4.3.3.01,6]dodecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c1-13-8-10-4-2-3-5-11(10,9-13)7-12-6-10/h12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVXAFFLHSCSTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC23CCCCC2(C1)CNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylhexahydro-1H-3a,7a-(methanoiminomethano)isoindole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-bromo-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502094.png)

![2-[Methyl(phenyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2502097.png)
![2-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B2502099.png)

![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2502104.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cyclohexanecarboxamide](/img/structure/B2502109.png)




![2-Chloro-N-[2-(3-methoxyphenyl)ethyl]-N-(oxolan-3-yl)acetamide](/img/structure/B2502116.png)
